molecular formula C11H14FNO2 B2783210 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine CAS No. 869944-74-1

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Cat. No.: B2783210
CAS No.: 869944-74-1
M. Wt: 211.236
InChI Key: POQZTKZHKXLVCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is an organic compound that features a fluorine atom, a tetrahydrofuran ring, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and tetrahydrofuran.

    Formation of Intermediate: The first step involves the reaction of 5-fluoro-2-nitrophenol with tetrahydrofuran in the presence of a base such as sodium hydride to form 5-fluoro-2-(tetrahydrofuran-2-ylmethoxy)nitrobenzene.

    Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydrofuran ring play crucial roles in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(methoxy)-phenylamine
  • 5-Fluoro-2-(ethoxy)-phenylamine
  • 5-Fluoro-2-(propoxy)-phenylamine

Uniqueness

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound in research and development.

Properties

IUPAC Name

5-fluoro-2-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQZTKZHKXLVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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